molecular formula C8H15ClSi B8820596 Silane, (chloroethynyl)triethyl- CAS No. 23184-01-2

Silane, (chloroethynyl)triethyl-

Cat. No.: B8820596
CAS No.: 23184-01-2
M. Wt: 174.74 g/mol
InChI Key: HLFYWUIGZPLMET-UHFFFAOYSA-N
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Description

Silane, (chloroethynyl)triethyl- is a hypothetical organosilicon compound with the proposed structure Cl–C≡C–Si(C₂H₅)₃. Organosilanes with chloro or ethynyl substituents are widely used in catalysis, surface modification, and materials science due to their tunable reactivity .

Properties

IUPAC Name

2-chloroethynyl(triethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClSi/c1-4-10(5-2,6-3)8-7-9/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFYWUIGZPLMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464021
Record name Silane, (chloroethynyl)triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23184-01-2
Record name Silane, (chloroethynyl)triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Ethyl Trichlorosilane (C₂H₅Cl₃Si, CAS 115-21-9)

  • Structure : Features three chlorine atoms and one ethyl group bonded to silicon.
  • Properties : Molecular weight = 163.5 g/mol. Highly reactive toward moisture, releasing HCl upon hydrolysis.
  • Applications : Used as a precursor for silicones and in surface treatment of glass or minerals.
  • Key Difference : Lacks the ethynyl group, reducing its utility in alkyne-based coupling reactions compared to the target compound .

Trichloro(chloromethyl)silane (Cl₃SiCH₂Cl, CAS 1558-25-4)

  • Structure : Chloromethyl group (-CH₂Cl) attached to a trichlorosilyl group.
  • Properties : Molecular formula = CH₂Cl₄Si. Boiling point ~150°C.
  • Reactivity : The chloromethyl group undergoes nucleophilic substitution, while the trichlorosilyl group reacts with hydroxyl surfaces.
  • Applications : Intermediate in silicone resin production. Less sterically hindered than triethyl-substituted silanes .

Chlorotriphenylsilane (C₁₈H₁₅ClSi, CAS 76-86-8)

  • Structure : Triphenylsilyl group with a single chlorine substituent.
  • Properties : Molecular weight = 294.85 g/mol. Solid at room temperature.
  • Reactivity : The bulky phenyl groups hinder nucleophilic attacks, making it less reactive than aliphatic chlorosilanes.
  • Applications: Used in arylations and as a protecting group in organic synthesis.

1-Chloroethyltrichlorosilane (ClCH₂CH₂SiCl₃, CAS N/A)

  • Structure : Chloroethyl (-CH₂CH₂Cl) and trichlorosilyl groups.
  • Properties : Combines aliphatic and silicon-bound chlorides. Likely liquid with high density.
  • Reactivity : Hydrolyzes rapidly, posing handling challenges. The ethyl spacer reduces electrophilicity compared to the ethynyl group in the target compound .

(4-Chlorophenyl)triethoxysilane (C₁₂H₁₇ClO₃Si, CAS N/A)

  • Structure : Combines a chlorophenyl group with triethoxy substituents on silicon.
  • Properties: Molecular weight = 272.8 g/mol. Hydrolyzes to form silanols for surface adhesion.
  • Applications: Coupling agent in polymers and composites.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity Applications
Silane, (chloroethynyl)triethyl-* C₈H₁₄ClSi 185.7 (hypothetical) N/A Alkyne coupling, electrophilic substitution Synthesis, materials science
Ethyl Trichlorosilane C₂H₅Cl₃Si 163.5 115-21-9 Hydrolysis, silicone precursor Glass treatment, silicones
Trichloro(chloromethyl)silane CH₂Cl₄Si 198.4 1558-25-4 Nucleophilic substitution Silicone resins
Chlorotriphenylsilane C₁₈H₁₅ClSi 294.85 76-86-8 Aromatic functionalization Protecting groups, arylations
(4-Chlorophenyl)triethoxysilane C₁₂H₁₇ClO₃Si 272.8 N/A Surface adhesion, slow hydrolysis Polymer composites

*Hypothetical structure inferred from nomenclature.

Research Findings and Trends

  • Reactivity Trends : Chlorosilanes with aliphatic substituents (e.g., ethyl, ethynyl) exhibit faster hydrolysis and greater electrophilicity than aromatic derivatives (e.g., triphenylsilanes) .
  • Steric Effects : Bulky substituents (e.g., phenyl, triethyl) reduce reactivity but enhance stability, as seen in Chlorotriphenylsilane versus Ethyl Trichlorosilane .

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